N6-Carbobenzoxy-L-lysine N-Carboxyanhydride molecular weight
N6-Carbobenzoxy-L-lysine N-Carboxyanhydride molecular weight
An In-Depth Technical Guide to N⁶-Carbobenzoxy-L-lysine N-Carboxyanhydride (Lys(Z)-NCA)
Abstract
N⁶-Carbobenzoxy-L-lysine N-Carboxyanhydride (Cbz-Lys-NCA or Lys(Z)-NCA) is a pivotal monomer in the field of polymer science and biomedicine. As a protected derivative of the amino acid L-lysine, it serves as a fundamental building block for the synthesis of well-defined poly(L-lysine) and its derivatives through ring-opening polymerization (ROP). The carbobenzoxy (Cbz or Z) group provides robust protection for the side-chain amine, enabling precise control over polymerization and ensuring the formation of linear polypeptides. This guide provides a comprehensive overview of the molecular properties, synthesis, purification, characterization, and application of Lys(Z)-NCA, offering field-proven insights for researchers, scientists, and drug development professionals.
Physicochemical and Structural Properties
Lys(Z)-NCA is a white, crystalline solid that is highly sensitive to moisture.[1] The core of its reactivity lies in the strained N-Carboxyanhydride (NCA) ring, while its specificity is dictated by the Cbz-protected lysine side chain.[2][3]
Core Data
A summary of the essential physicochemical properties is presented below for quick reference.
| Property | Value | Source(s) |
| Molecular Weight | 306.31 g/mol | [2][4][5][6] |
| Molecular Formula | C₁₅H₁₈N₂O₅ | [2][4][6][7] |
| CAS Number | 1676-86-4 | [2][4][6][7] |
| Appearance | White to off-white solid | [5] |
| Common Synonyms | Lys(Z)-NCA, Nε-Benzyloxycarbonyl-L-lysine N-Carboxyanhydride | [4][6] |
| Solubility | Soluble in DMSO, Chloroform; reacts with protic solvents | [2][5] |
| Storage Conditions | 2–8°C, under inert gas (Nitrogen/Argon), away from moisture | [4][5][7] |
Molecular Structure Analysis
The structure of Lys(Z)-NCA is bifunctional. The NCA heterocycle is the polymerizable moiety, while the Cbz group on the ε-amino side chain is a protecting group. This strategic protection is crucial as it prevents side-chain branching during polymerization, ensuring the formation of a linear poly(α-L-lysine) backbone.[2][3]
Caption: Molecular structure of Lys(Z)-NCA.
Synthesis, Purification, and Characterization
The synthesis of high-purity Lys(Z)-NCA is paramount for achieving controlled polymerization and producing polypeptides with low polydispersity. The most established route is the phosgenation of the parent protected amino acid, Nε-Cbz-L-lysine.[1]
Synthesis Workflow
The reaction involves treating Nε-Cbz-L-lysine with a phosgenating agent, such as gaseous phosgene or its safer liquid trimer, triphosgene ("BTC").[2][8] The mechanism proceeds via the formation of an intermediate chloroformate, which rapidly cyclizes to form the NCA ring, releasing HCl. The choice of a non-nucleophilic solvent (e.g., ethyl acetate, THF) is critical to prevent premature ring-opening.
Caption: General workflow for the synthesis and purification of Lys(Z)-NCA.
Experimental Protocol: Synthesis
This protocol is a representative example and must be performed by trained personnel using appropriate safety precautions, particularly when handling triphosgene.
-
Preparation: Dry a three-necked round-bottom flask under flame and cool under an inert atmosphere (Argon).
-
Reactants: Add Nε-Cbz-L-lysine (1 equivalent) and dry ethyl acetate to the flask. Stir to suspend the amino acid.
-
Phosgenation: Add triphosgene (approx. 0.4 equivalents) to the suspension. The mixture is typically stirred for 2-4 hours at 40-50°C until the solution becomes clear, indicating the consumption of the starting material.[9]
-
Work-up: Cool the reaction mixture. If necessary, filter any insoluble byproducts. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Proceed immediately to purification to minimize moisture-induced decomposition.
Purification: A Critical Step
The removal of unreacted amino acid, oligomers, and synthetic byproducts is essential.
-
Recrystallization: This is the traditional and highly effective method for obtaining crystalline, high-purity NCA. A common solvent system is ethyl acetate and a non-solvent like hexanes or petroleum ether.[2][9] The key is to dissolve the crude product in a minimal amount of warm ethyl acetate and slowly add the non-solvent until turbidity appears, then cool to induce crystallization.
-
Flash Chromatography: A more modern and rapid alternative, particularly for NCAs that are difficult to crystallize.[10][11] Chromatography on silica gel can effectively remove common impurities.[10]
Characterization
Verification of the final product's identity and purity is achieved through standard spectroscopic techniques.
| Technique | Key Observables for Lys(Z)-NCA |
| FT-IR | Characteristic anhydride C=O stretches at ~1850 cm⁻¹ and ~1780 cm⁻¹. Absence of broad O-H and N-H stretches from the carboxylic acid and amine of the starting material.[9][12] |
| ¹H-NMR | Appearance of a characteristic signal for the Cα-H proton. Signals corresponding to the Cbz group (benzyl CH₂ and aromatic protons) and the lysine side chain methylene groups should be present and integrated correctly.[9][13] |
The Core Application: Ring-Opening Polymerization (ROP)
Lys(Z)-NCA is primarily used to synthesize poly(ε-benzyloxycarbonyl-L-lysine), a precursor to the cationic polypeptide poly(L-lysine). The ROP of NCAs is a robust method for producing high molecular weight polypeptides with controlled architectures.[14]
ROP Mechanism
The polymerization is most commonly initiated by a nucleophile, such as a primary amine. The initiator attacks one of the electrophilic carbonyl carbons of the NCA ring, leading to ring-opening and the formation of a carbamate intermediate. This intermediate then loses a molecule of CO₂, generating a new terminal amine that can propagate the polymerization by attacking another NCA monomer.[1][15]
Caption: Amine-initiated Ring-Opening Polymerization (ROP) of Lys(Z)-NCA.
Controlling the Polymerization
The final properties of the polypeptide are dictated by the reaction conditions:
-
Initiator: Primary amines (e.g., n-hexylamine) are common.[9] The molecular weight of the resulting polymer can be controlled by the monomer-to-initiator ratio ([M]/[I]). More advanced systems use organometallic catalysts or highly reactive initiators like lithium bis(trimethylsilyl)amide (LiHMDS) for extremely fast, living polymerizations.[16][17]
-
Solvent: Solvents with low polarity and weak hydrogen-bonding ability (e.g., chloroform, DMF, DMSO) are preferred.[2][14] The solvent choice can influence the secondary structure (e.g., α-helix vs. random coil) of the growing polypeptide chain.
-
Purity: The polymerization is notoriously sensitive to moisture and impurities, which can act as unwanted initiators or cause premature termination.[14][17] Therefore, high-purity monomer and anhydrous conditions are essential for control.
Experimental Protocol: Polymerization
-
Preparation: All glassware must be rigorously dried. The reaction is run under a high-purity inert atmosphere (e.g., in a glovebox).
-
Reaction Setup: Dissolve high-purity Lys(Z)-NCA in an anhydrous solvent (e.g., DMF).
-
Initiation: Add a calculated amount of initiator (e.g., a stock solution of n-hexylamine in DMF) via syringe to target a specific degree of polymerization.
-
Propagation: Allow the reaction to stir at room temperature. The polymerization progress can be monitored by FT-IR by observing the disappearance of the NCA peaks.
-
Termination & Isolation: Once complete, precipitate the polymer by adding the reaction solution to a non-solvent (e.g., methanol or water). The solid polymer is then collected by filtration or centrifugation and dried under vacuum.
Handling, Storage, and Safety
Proper handling is non-negotiable for maintaining the integrity and reactivity of Lys(Z)-NCA.
-
Moisture Sensitivity: Lys(Z)-NCA is hygroscopic and readily hydrolyzes back to Nε-Cbz-L-lysine upon exposure to water, releasing CO₂.[1][2] Always handle in a glovebox or under a stream of dry, inert gas.
-
Storage: For long-term stability, store in a sealed container under argon or nitrogen at 2–8°C.[4] Some suppliers recommend storage at 4°C or even -20°C for extended periods.[5][7]
-
Safety: The compound is classified as an irritant. Standard laboratory personal protective equipment (gloves, safety glasses, lab coat) is required. Avoid inhalation of the powder and skin contact.[18]
| Hazard Statement | GHS Pictogram | Precautionary Code |
| H315: Causes skin irritation | GHS07 (Exclamation Mark) | P280: Wear protective gloves |
| H319: Causes serious eye irritation | GHS07 (Exclamation Mark) | P305+P351+P338: IF IN EYES: Rinse cautiously... |
| H335: May cause respiratory irritation | GHS07 (Exclamation Mark) | P261: Avoid breathing dust |
Conclusion
N⁶-Carbobenzoxy-L-lysine N-Carboxyanhydride is more than just a protected amino acid derivative; it is a highly versatile and enabling monomer for the construction of advanced polypeptide materials. Its well-defined structure allows for controlled ring-opening polymerization, giving scientists and engineers precise control over the synthesis of polylysine-based platforms for applications ranging from sophisticated drug delivery systems to functional biomaterials. A thorough understanding of its synthesis, purification, and handling is the foundation for innovation in this exciting field.
References
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G-Biosciences. Safety Data Sheet N6-Carbobenzyloxy-N2,N2- bis (carboxymethyl)-L- lysine. [Link]
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Wikipedia. Amino acid N-carboxyanhydride. [Link]
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Aliferis, T. et al. (2018). Synthesis and Characterization of the Novel Nε-9-Fluorenylmethoxycarbonyl-l-Lysine N-Carboxy Anhydride. MDPI. [Link]
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Gkikas, M. et al. (2017). Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides. MDPI. [Link]
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Zhang, Y. et al. (2023). Cooperative Covalent Polymerization of N-carboxyanhydrides. ACS Publications. [Link]
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Lu, H. et al. (2011). Hexamethyldisilazane-Mediated Controlled Polymerization of α-Amino Acid N-Carboxyanhydrides. Journal of the American Chemical Society. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2024). The Science Behind Nε-Carbobenzoxy-L-lysine N-Carboxyanhydride. [Link]
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ResearchGate. IR spectra (KBr) of: (a) N-carboxyanhydride, L-Lys(Z)-NCA. [Link]
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Tsuda, A. et al. (2022). Photo-On-Demand Synthesis of α-Amino Acid N-Carboxyanhydrides with Chloroform. National Institutes of Health (NIH). [Link]
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PubChem. N6-Carbobenzoxy-L-lysine N-Carboxyanhydride. [Link]
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Aliferis, T. et al. (2018). Synthesis and Characterization of the Novel Nε-9-Fluorenylmethoxycarbonyl-l-Lysine N-Carboxy Anhydride. National Institutes of Health (NIH). [Link]
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Abdelkader, E.H. et al. (2021). Genetic Encoding of N6-(((Trimethylsilyl)methoxy)carbonyl)-L-lysine for NMR Studies. ChemRxiv. [Link]
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Grover, G.N. et al. (2011). General method for purification of α-amino acid-n-carboxyanhydrides using flash chromatography. PubMed. [Link]
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Grover, G.N. et al. (2011). General Method for Purification of α-Amino acid- N -carboxyanhydrides Using Flash Chromatography. ResearchGate. [Link]
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Zhang, D. et al. (2018). Open-vessel and superfast NCA polymerization to synthesize polypeptides. Nature Communications. [Link]
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